molecular formula C21H22N2O B13755173 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one CAS No. 2363-97-5

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one

Katalognummer: B13755173
CAS-Nummer: 2363-97-5
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: BJKWNGBNEAYVDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system substituted with a diethylamino group and a methylphenyl imino group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one typically involves the condensation of 4-(diethylamino)-2-methylaniline with naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation methods. The reaction conditions are optimized for yield and purity, and the product is often isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amine-substituted naphthalenes, and various halogenated or nitrated naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-1-ylamine: Similar in structure but lacks the diethylamino and imino groups.

    4-(Diethylamino)-2-methylbenzaldehyde: Shares the diethylamino and methylphenyl groups but lacks the naphthalene ring.

    Naphthalen-1-ol: Contains the naphthalene ring but has a hydroxyl group instead of the imino group.

Uniqueness

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Eigenschaften

CAS-Nummer

2363-97-5

Molekularformel

C21H22N2O

Molekulargewicht

318.4 g/mol

IUPAC-Name

4-[4-(diethylamino)-2-methylphenyl]iminonaphthalen-1-one

InChI

InChI=1S/C21H22N2O/c1-4-23(5-2)16-10-11-19(15(3)14-16)22-20-12-13-21(24)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3

InChI-Schlüssel

BJKWNGBNEAYVDW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.